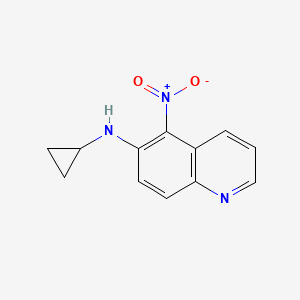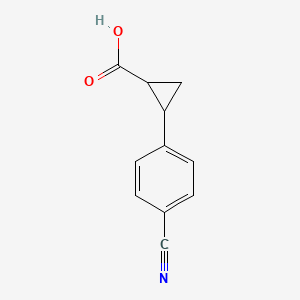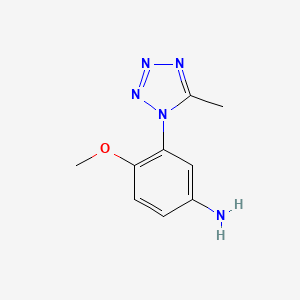![molecular formula C18H14N2O4 B1452274 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoesäure CAS No. 1170248-52-8](/img/structure/B1452274.png)
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoesäure
Übersicht
Beschreibung
“4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” is a complex organic compound that contains a pyrimidine ring, which is a basic structure in many biological compounds . The compound also contains a benzoic acid moiety, which is a common feature in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzene ring via an ether linkage . The benzene ring carries a carboxylic acid functional group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers .
Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation . The ether linkage could potentially be cleaved under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The compound’s solubility would depend on factors such as its overall polarity and the solvent used .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale Wirkstoffe
Diese Verbindung wurde auf ihr Potenzial zur Herstellung neuartiger antiviraler Wirkstoffe untersucht. Forscher haben Derivate synthetisiert, indem sie den Glutaminsäureteil von Pemetrexed, einem kommerziellen Medikament, durch verschiedene Amine ersetzt haben. Diese Derivate zeigten eine höhere antivirale Aktivität gegen Newcastle-Disease-Virus im Vergleich zu Pemetrexed .
Organische Synthese: Protodeboronierung
In der organischen Synthese könnte diese Verbindung an der Protodeboronierung von Pinacolboronsäureestern beteiligt sein. Dieser Prozess ist entscheidend für die formelle Anti-Markovnikov-Hydromethylierung von Alkenen, die eine wertvolle Transformation bei der Synthese komplexer organischer Moleküle ist .
Pharmakologie: Enzyminhibition
Der in der Verbindung vorhandene Pyrimidinylteil ist strukturell ähnlich zu Pyrrolo[2,3-d]pyrimidin, das für seine biologischen Aktivitäten, einschließlich Enzyminhibition, bekannt ist. Dies macht es zu einem Kandidaten für die Entwicklung neuer pharmakologischer Inhibitoren .
Biochemie: Metabolitensynthese
In der Biochemie wird diese Verbindung bei der Herstellung von Metaboliten für Medikamente wie Pemetrexed verwendet. Das Verständnis seiner Rolle in der Metabolitensynthese kann zur Entwicklung besserer Therapeutika beitragen .
Molekulare Biologie: Nucleotidmodifikation
Die Struktur der Verbindung deutet auf potenzielle Anwendungen bei der Modifikation von Nucleotid-Antibiotika hin, was zur Entwicklung neuer antiviraler Medikamente mit verbesserter Potenz führen könnte .
Analytische Chemie: Charakterisierungstechniken
Die synthetisierten Derivate dieser Verbindung werden mit Techniken wie NMR, LCMS und FT-IR charakterisiert. Dies zeigt die Nützlichkeit der Verbindung in der analytischen Chemie zur Identifizierung und zum Verständnis neuer Substanzen .
Organische Chemie: Suzuki-Miyaura-Kupplung
Die Boronsäureesterderivate dieser Verbindung könnten in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, die eine wichtige Rolle bei der Kreuzkupplung organischer Verbindungen zur Bildung von Biarylsystemen spielen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also target viral proteins or enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
It can be inferred that the compound may interfere with the viral replication pathway, given its potential antiviral activity .
Result of Action
Based on the potential antiviral activity of similar compounds, it can be inferred that this compound may inhibit viral replication, thereby preventing the spread of the virus within the host organism .
Biochemische Analyse
Biochemical Properties
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and other related processes.
Additionally, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid has been found to interact with various proteins involved in oxidative stress responses. This compound can modulate the activity of proteins such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage within cells . By influencing these proteins, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate the levels of reactive oxygen species and maintain cellular homeostasis.
Cellular Effects
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving acetylcholine and its receptors . By inhibiting acetylcholinesterase, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can enhance cholinergic signaling, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.
In addition to its effects on neuronal cells, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also impact gene expression and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . Furthermore, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can influence metabolic pathways by affecting the activity of key enzymes, thereby altering the flux of metabolites and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . This binding interaction is facilitated by the specific structural features of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, which allow it to fit into the enzyme’s active site and block the hydrolysis of acetylcholine.
In addition to enzyme inhibition, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also exert its effects through modulation of gene expression. This compound has been shown to influence the transcriptional activity of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . By regulating gene expression, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help maintain cellular homeostasis and protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, resulting in the formation of degradation products that may have different biochemical properties.
Long-term studies in cell cultures have demonstrated that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are generally consistent over time, indicating that the compound can maintain its activity and influence cellular processes for extended periods.
Dosage Effects in Animal Models
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . These adverse effects are likely due to the over-inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine, which can disrupt normal neuronal function.
Threshold effects have also been observed, with certain dosages required to achieve significant biochemical and cellular effects . These findings highlight the importance of optimizing the dosage of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is involved in several metabolic pathways, primarily those related to oxidative stress responses and neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing their activity and modulating the levels of reactive oxygen species and neurotransmitters within cells . By affecting these metabolic pathways, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate cellular homeostasis and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. Studies have shown that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
The localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells is influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s distribution and accumulation, ultimately determining its cellular activity and function.
Subcellular Localization
The subcellular localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is primarily within the cytoplasm and nucleus . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific functional groups on 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can facilitate its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins .
The activity and function of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid are influenced by its subcellular localization. By being localized to the nucleus, this compound can directly modulate gene expression and influence cellular processes such as DNA repair and replication . In the cytoplasm, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can interact with enzymes and other proteins involved in metabolic pathways, further contributing to its biochemical effects.
Eigenschaften
IUPAC Name |
4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-3-2-4-16(9-15)24-18-19-10-14(11-20-18)12-5-7-13(8-6-12)17(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOQCPCHFWOQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




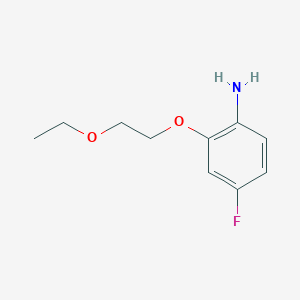

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)


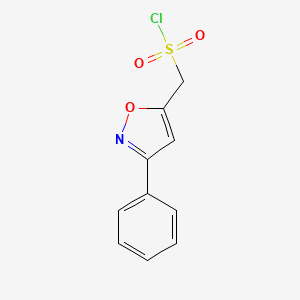
![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
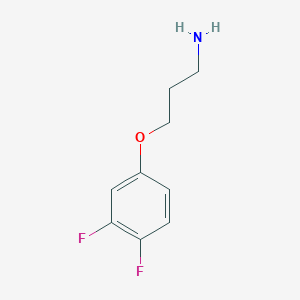
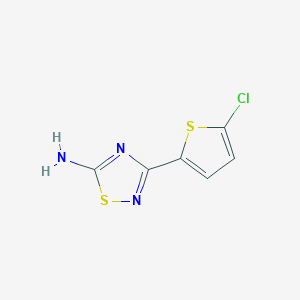
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)
